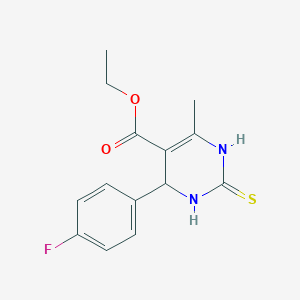

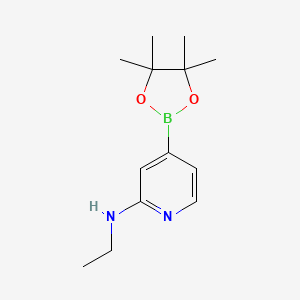

![molecular formula C22H23N3O2S B2529945 N-(2-(2,4-二甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-乙氧基苯甲酰胺 CAS No. 476458-34-1](/img/structure/B2529945.png)

N-(2-(2,4-二甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide involves multi-step reactions starting from basic heterocyclic compounds. Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic methods can be inferred. For instance, substituted heterocyclic derivatives can be prepared from compounds with an acryloyl group, which are then treated with hydrazine derivatives to afford pyrazoline derivatives . In another example, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues are synthesized via microwave-accelerated multi-step synthesis, starting from amino-substituted benzothiophene precursors . These methods suggest that the synthesis of the compound would likely involve the formation of a pyrazoline or pyrimidinamine core followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thieno[3,4-c]pyrazol moiety, which is a fused heterocyclic system combining thiophene and pyrazole rings. This core is substituted with a 2,4-dimethylphenyl group and an ethoxybenzamide moiety. The structure of similar compounds has been confirmed by various spectroscopic methods, including NMR, IR, and GC-MS, and in some cases by X-ray crystallography . These techniques would be essential in determining the molecular structure and confirming the identity of the synthesized compound.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for benzamides and heterocyclic compounds. For example, benzamides can be synthesized by reacting an acid chloride with an amine . They can also participate in metal-catalyzed C–H bond functionalization reactions due to the presence of directing groups . Pyrazoline derivatives can be acetylated or reacted with secondary amines to yield N-substituted derivatives . These reactions are indicative of the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide would likely include moderate solubility in organic solvents, stability under standard conditions, and a solid-state at room temperature. The presence of an ethoxy group may increase its lipophilicity compared to unsubstituted benzamides. The compound's spectroscopic properties, such as NMR chemical shifts and IR absorption bands, would be influenced by the specific substituents and the heterocyclic core . The compound's biological activity could be inferred from similar structures, such as the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, which have shown inhibitory potency against protein kinases .

科学研究应用

医药化学中的吡唑衍生物

吡唑衍生物因其药理特性而被广泛研究。例如,取代的吡唑衍生物表现出有前景的抗炎活性和较低的毒性,表明它们作为治疗炎症相关疾病的治疗剂的潜力 (Abdulla 等,2014)。类似地,N-芳基-7-甲氧基苯并[b]呋并[3,2-d]嘧啶-4-胺及其类似物已被确定为 CLK1 和 DYRK1A 激酶的双重抑制剂,证明了它们在癌症和神经系统疾病研究中的应用 (Loidreau 等,2013)。

基于噻吩并[3,4-b]吡嗪的材料

基于噻吩并[3,4-b]吡嗪的化合物已在材料科学中找到应用,特别是在光伏器件的制造中。它们的光学和电子特性使其适用于在太阳能电池中用作供体或受体材料,突出了此类化合物在可再生能源技术中的潜力 (Zhou 等,2010)。

发光传感应用

基于二甲苯基咪唑二羧酸酯的镧系金属有机骨架 (MOF) 表现出对苯甲醛衍生物的选择性发光传感能力。此类骨架结合了与目标化合物相似的结构元素,证明了这些分子在开发针对有机化合物的灵敏且选择性传感器中的潜力 (Shi 等,2015)。

属性

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-4-27-20-8-6-5-7-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-9-14(2)11-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWAPRUFKXHSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

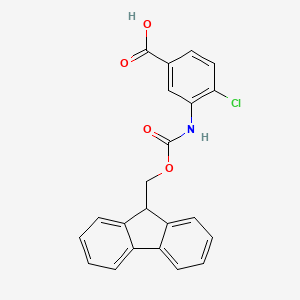

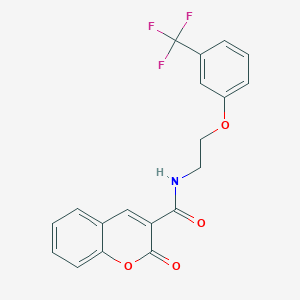

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)

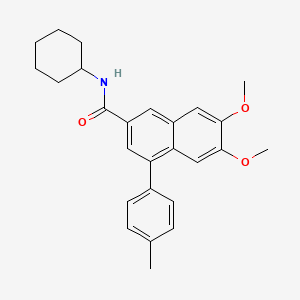

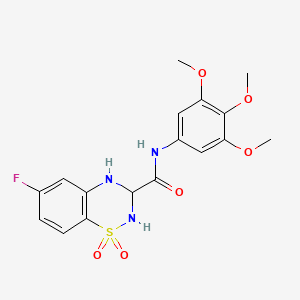

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

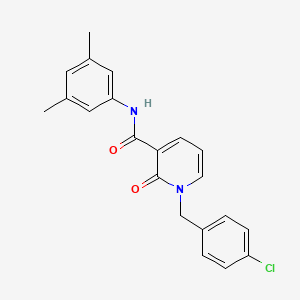

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)